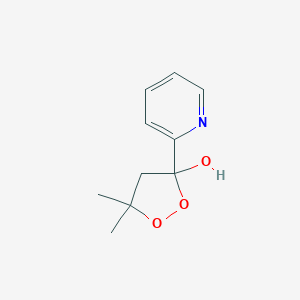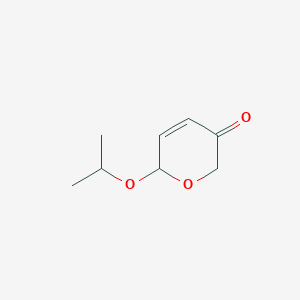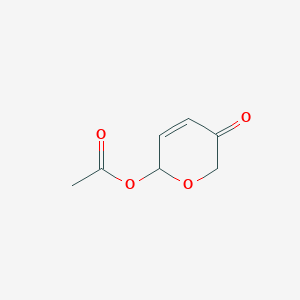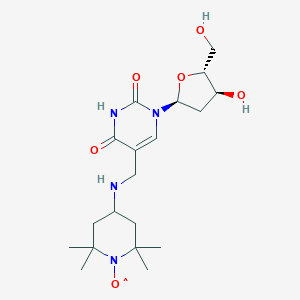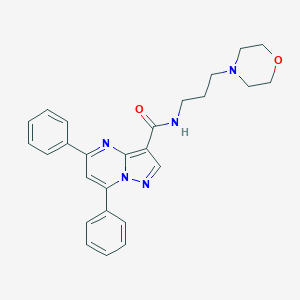
Gastrin releasing peptide (18-27), phe(25)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gastrin releasing peptide (18-27), phe(25)- is a neuropeptide that belongs to the bombesin family of peptides. It is also known as neuromedin B (NMB) and is widely distributed in the central nervous system and peripheral tissues. The peptide is synthesized by the NMB gene and is known to play an important role in various physiological processes, including the regulation of food intake, body temperature, and cardiovascular function.
Mécanisme D'action
Gastrin releasing peptide (18-27), phe(25)- exerts its biological effects by binding to the NMB receptor, which is a G protein-coupled receptor. The binding of the peptide to the receptor activates a signaling pathway that leads to the activation of various intracellular signaling molecules, including cyclic AMP (cAMP) and protein kinase C (PKC). The activation of these signaling pathways leads to the physiological effects of the peptide.
Effets Biochimiques Et Physiologiques
Gastrin releasing peptide (18-27), phe(25)- has a wide range of biochemical and physiological effects. The peptide is known to stimulate the release of gastrin, a hormone that regulates gastric acid secretion. It also stimulates the release of insulin and glucagon, hormones that regulate blood glucose levels. In addition, the peptide has been shown to regulate body temperature, cardiovascular function, and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
Gastrin releasing peptide (18-27), phe(25)- has several advantages as a research tool. It is easy to synthesize and purify, and its effects can be easily measured in vitro and in vivo. However, there are also some limitations to its use. The peptide is unstable in solution, and its effects can be influenced by factors such as pH and temperature.
Orientations Futures
There are several future directions for research on gastrin releasing peptide (18-27), phe(25)-. One direction is to investigate the role of the peptide in the regulation of food intake and body weight. Another direction is to investigate the role of the peptide in the pathophysiology of various diseases, including cancer and inflammatory disorders. In addition, further research is needed to elucidate the signaling pathways activated by the peptide and to develop new drugs that target these pathways.
Conclusion:
In conclusion, gastrin releasing peptide (18-27), phe(25)- is a neuropeptide that plays an important role in various physiological processes. It is synthesized by the NMB gene and exerts its effects by binding to the NMB receptor. The peptide has been extensively studied in scientific research and has several advantages as a research tool. However, there are also some limitations to its use. Future research on gastrin releasing peptide (18-27), phe(25)- is needed to further elucidate its role in physiology and disease and to develop new drugs that target its signaling pathways.
Méthodes De Synthèse
Gastrin releasing peptide (18-27), phe(25)- is synthesized by the NMB gene, which is located on chromosome 15q26.3 in humans. The gene encodes a preproprotein that is processed to produce the mature peptide. The peptide is synthesized as a precursor molecule, which is then cleaved by proteases to produce the active peptide. The peptide is then released into the bloodstream and acts on its target cells.
Applications De Recherche Scientifique
Gastrin releasing peptide (18-27), phe(25)- has been extensively studied in scientific research. It is known to play an important role in the regulation of food intake, body temperature, and cardiovascular function. The peptide has also been implicated in the pathophysiology of various diseases, including cancer and inflammatory disorders. Gastrin releasing peptide (18-27), phe(25)- has been used as a research tool to investigate the function of the NMB receptor and its signaling pathways.
Propriétés
Numéro CAS |
126370-72-7 |
|---|---|
Nom du produit |
Gastrin releasing peptide (18-27), phe(25)- |
Formule moléculaire |
C53H75N15O11S |
Poids moléculaire |
1130.3 g/mol |
Nom IUPAC |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C53H75N15O11S/c1-28(2)18-37(49(75)64-36(46(56)72)16-17-80-6)65-50(76)38(19-31-12-8-7-9-13-31)63-44(71)26-59-53(79)45(29(3)4)68-47(73)30(5)61-48(74)39(20-32-24-58-35-15-11-10-14-34(32)35)66-51(77)40(21-33-25-57-27-60-33)67-52(78)41(22-42(55)69)62-43(70)23-54/h7-15,24-25,27-30,36-41,45,58H,16-23,26,54H2,1-6H3,(H2,55,69)(H2,56,72)(H,57,60)(H,59,79)(H,61,74)(H,62,70)(H,63,71)(H,64,75)(H,65,76)(H,66,77)(H,67,78)(H,68,73)/t30-,36-,37-,38+,39-,40-,41-,45-/m0/s1 |
Clé InChI |
JNZIZEWIJIVVBL-FSMNFDDFSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
Autres numéros CAS |
126370-72-7 |
Séquence |
GNHWAVGFLM |
Synonymes |
25-phenylalanyl-GRP (18-27) gastrin releasing peptide (18-27), Phe(25)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



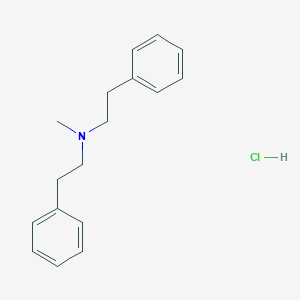
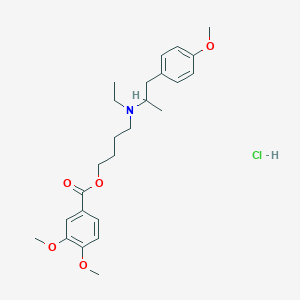
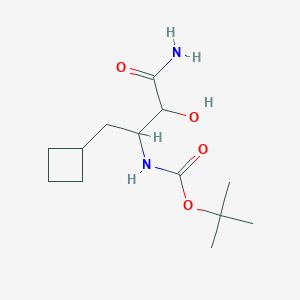
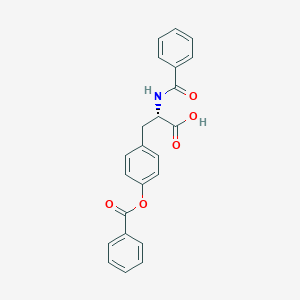
![Methyl (4R,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate](/img/structure/B135864.png)
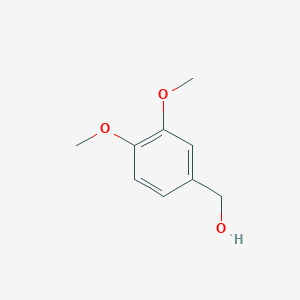
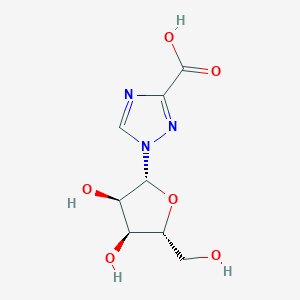
![Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate](/img/structure/B135869.png)
![6-[(Propan-2-yl)oxy]oxan-3-one](/img/structure/B135873.png)
